molecular formula C15H9ClFN3OS B5509854 3-chloro-6-fluoro-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide

3-chloro-6-fluoro-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No. B5509854
M. Wt: 333.8 g/mol
InChI Key: HTVDKLRFMUBRAW-UFWORHAWSA-N
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Description

Research in the field of benzothiophene derivatives has been ongoing, exploring various aspects such as synthesis, structural analysis, and potential biological activities. These compounds are notable for their diverse chemical and physical properties, which can be tailored for specific applications through modifications of their molecular structure.

Synthesis Analysis

The synthesis of benzothiophene derivatives typically involves the reaction of specific benzaldehyde or benzothiophene compounds with carboxylic acid hydrazides in the presence of catalysts like acetic acid in ethanol. For example, Naganagowda and colleagues synthesized 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide (Naganagowda et al., 2014).

Scientific Research Applications

Synthesis and Characterization

Benzothiophene derivatives, including those similar to the compound , have been synthesized through various chemical reactions. These compounds often serve as intermediates for further chemical modifications and have potential applications in the development of new materials and pharmaceuticals. For instance, the synthesis of benzothiophene acylhydrazones involves reactions that lead to compounds with extensive structural diversification, which are critical for creating molecules with specific biological or physical properties (Naganagowda et al., 2011); (Sharba et al., 2005).

Antimicrobial Applications

The antimicrobial activity of benzothiophene derivatives, particularly against resistant strains of bacteria such as Staphylococcus aureus, highlights their potential as therapeutic agents. One study identified derivatives, including those structurally related to the compound , as effective against multidrug-resistant S. aureus, with minimal inhibitory concentrations indicating strong antimicrobial properties (Barbier et al., 2022).

Material Science Applications

Compounds based on benzothiophene and carbohydrazide units have also found applications in material science, such as in the creation of fluorescent probes for metal ions and in the development of polymers with specific properties. For example, acylhydrazone derivatives have been designed as fluorescent probes for metal ions, demonstrating high sensitivity and selectivity, which are valuable traits for sensors and diagnostic tools (Liu et al., 2017).

properties

IUPAC Name

3-chloro-6-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-13-11-2-1-10(17)7-12(11)22-14(13)15(21)20-19-8-9-3-5-18-6-4-9/h1-8H,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVDKLRFMUBRAW-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NN=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)N/N=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-fluoro-N'-[(E)-pyridin-4-ylmethylidene]-1-benzothiophene-2-carbohydrazide

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